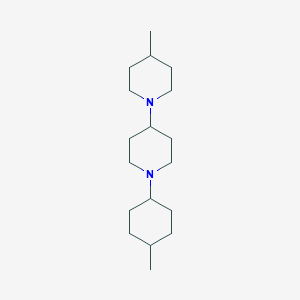

4-Methyl-1'-(4-methylcyclohexyl)-1,4'-bipiperidine

Description

Properties

Molecular Formula |

C18H34N2 |

|---|---|

Molecular Weight |

278.5 g/mol |

IUPAC Name |

1-(4-methylcyclohexyl)-4-(4-methylpiperidin-1-yl)piperidine |

InChI |

InChI=1S/C18H34N2/c1-15-3-5-17(6-4-15)20-13-9-18(10-14-20)19-11-7-16(2)8-12-19/h15-18H,3-14H2,1-2H3 |

InChI Key |

ROFKVSGLSRGFIO-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)N2CCC(CC2)N3CCC(CC3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1’-(4-methylcyclohexyl)-1,4’-bipiperidine typically involves the following steps:

Formation of the Bipiperidine Backbone: The bipiperidine backbone can be synthesized through a series of reactions starting from piperidine. This may involve the use of reagents such as sodium hydride and various alkylating agents.

Introduction of the Methyl Group: The methyl group can be introduced to the cyclohexyl ring through a Friedel-Crafts alkylation reaction, using methyl chloride and an aluminum chloride catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1’-(4-methylcyclohexyl)-1,4’-bipiperidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

Substitution: Sodium hydroxide, potassium tert-butoxide, aprotic solvents.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Saturated hydrocarbons.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-1’-(4-methylcyclohexyl)-1,4’-bipiperidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-1’-(4-methylcyclohexyl)-1,4’-bipiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of 1,4'-bipiperidine derivatives are highly dependent on substituent patterns. Key comparisons include:

Key Observations :

- Substituent Size and Position: Small alkyl groups (e.g., methyl) at specific positions enhance target engagement (e.g., PARP inhibition , CCR5 antagonism ), while bulkier groups (e.g., cyclohexyl) may reduce potency or alter pharmacokinetics.

- Bioavailability : SCH 351125 demonstrates excellent oral bioavailability in primates due to optimized substituents (e.g., 2,4-dimethylnicotinamide) , whereas pipamperone requires sensitive HPLC detection (limit: 2 ng/mL) due to its carboxamide structure .

Pharmacokinetic and Stability Profiles

- Metabolic Stability : Binuclear Pd(II) complexes with 4,4'-bipiperidine linkers exhibit higher stability than ethylenediamine analogs, suggesting that bipiperidine derivatives may resist enzymatic degradation .

- Detection Methods : Pipamperone’s plasma quantification via gradient HPLC could be adapted for the target compound, given structural similarities.

Commercial and Research Relevance

- Availability : 4-Methyl-1,4'-bipiperidine dihydrochloride (similarity score: 0.96 ) is commercially available (95% purity ), highlighting feasibility for analog synthesis.

- Therapeutic Potential: CCR5 antagonists (e.g., SCH 351125) and PARP inhibitors underscore the bipiperidine scaffold’s versatility in targeting viral entry and DNA repair pathways .

Biological Activity

4-Methyl-1'-(4-methylcyclohexyl)-1,4'-bipiperidine is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, toxicity assessments, and potential applications in various fields, particularly in pharmacology and toxicology.

Chemical Structure and Properties

4-Methyl-1'-(4-methylcyclohexyl)-1,4'-bipiperidine belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties. The compound's structure includes two piperidine rings with methyl and cyclohexyl substitutions, contributing to its unique chemical behavior.

Toxicity Studies

Recent studies have assessed the toxicity of similar compounds in the bipiperidine class. For instance, 4-Methylcyclohexanemethanol (4-MCHM), a related compound, demonstrated significant cytotoxic effects in various cell lines. In human lung epithelial cells (A549), 4-MCHM induced DNA damage-related biomarkers, indicating potential genotoxicity .

| Compound | Cytotoxicity | DNA Damage Induction | Toxicity Classification |

|---|---|---|---|

| 4-MCHM | Moderate | Yes | Moderate Acute Toxicity |

Mechanistic Insights

The mechanisms underlying the biological activity of bipiperidine derivatives often involve interaction with cellular receptors and enzymes. For example, structural analogs have shown potential as ligands in receptor studies, which could lead to therapeutic applications.

Study 1: Cytotoxic Effects on Epithelial Cells

A study investigated the cytotoxic effects of related bipiperidine compounds on human lung epithelial cells. The results indicated that these compounds could induce oxidative stress and apoptosis in a dose-dependent manner. The findings suggest a need for further investigation into the long-term effects of exposure to such compounds .

Study 2: Antimicrobial Properties

Another study evaluated the antimicrobial efficacy of piperidine derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that certain modifications to the piperidine structure enhanced antibacterial activity, pointing towards the potential for developing new antimicrobial agents from this chemical scaffold .

Q & A

Q. What are the standard synthetic routes for 4-Methyl-1'-(4-methylcyclohexyl)-1,4'-bipiperidine?

Methodological Answer: The compound can be synthesized via stepwise alkylation or coupling reactions involving piperidine derivatives. A common approach involves reacting 4-methylpiperidine with 4-methylcyclohexyl halides under alkaline conditions (e.g., sodium hydroxide or potassium carbonate). Post-reaction purification typically employs column chromatography or recrystallization. For analogs, similar protocols use controlled pH and temperature to minimize side products .

Q. How is the purity of 4-Methyl-1'-(4-methylcyclohexyl)-1,4'-bipiperidine assessed in laboratory settings?

Methodological Answer: High-Performance Liquid Chromatography (HPLC) is the gold standard. A validated method includes:

- Mobile Phase: Methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35 v/v), adjusted to pH 4.6 with glacial acetic acid .

- System Suitability: Ensure resolution ≥2.0 between analyte and impurities.

Retention time and peak area integration confirm purity, complemented by mass spectrometry (MS) for molecular weight verification.

Q. What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to assign proton/environment signals (e.g., cyclohexyl methyl groups resonate at δ ~1.2–1.5 ppm).

- Fourier-Transform Infrared Spectroscopy (FTIR): Identify functional groups (e.g., piperidine ring vibrations at ~2800 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+H]+ ion). Cross-validation with elemental analysis ensures accuracy .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure.

- Ventilation: Use fume hoods during synthesis or weighing.

- Emergency Measures: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention.

- Storage: In airtight containers, away from strong acids/bases .

Advanced Research Questions

Q. How can researchers optimize reaction yields using Design of Experiments (DoE) methodologies?

Methodological Answer: Employ factorial design to identify critical parameters (e.g., temperature, molar ratios, catalyst loading). For example:

Q. How can computational chemistry aid in designing novel derivatives of this compound?

Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to predict reaction pathways and transition states.

- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., receptors) to prioritize derivatives for synthesis.

- Machine Learning (ML): Train models on existing reaction databases to predict regioselectivity or stability .

Q. What strategies address solubility challenges in biological assays?

Methodological Answer:

- Co-solvent Systems: Use DMSO-water gradients (<1% DMSO to avoid cytotoxicity).

- Micelle Formation: Incorporate surfactants (e.g., Tween-80) at sub-CMC concentrations.

- pH Adjustment: Protonate/deprotonate amine groups to enhance aqueous solubility (test pH 4–8) .

Q. How should contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

Methodological Answer:

Q. What experimental conditions influence the compound’s stability during long-term storage?

Methodological Answer:

Q. How can regioselectivity in functionalization reactions (e.g., alkylation) be controlled?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.